molecular formula C7H8O2S B1307722 Methyl 5-methylthiophene-3-carboxylate CAS No. 88770-18-7

Methyl 5-methylthiophene-3-carboxylate

Cat. No.: B1307722
CAS No.: 88770-18-7
M. Wt: 156.2 g/mol
InChI Key: DSVLFSAWVFGCEJ-UHFFFAOYSA-N
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Description

Methyl 5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Methyl 5-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved can vary based on the specific biological context .

Comparison with Similar Compounds

Methyl 5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

methyl 5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVLFSAWVFGCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405180
Record name methyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88770-18-7
Record name methyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, initial lithiation of 3-bromo-5-methylthiophene followed by capture with methyl chloroformate gives methyl 5-methylthiophene-3-carboxylate. Free-radical bromination of the methyl group provides 5-(bromomethyl)thiophene-3-carboxylic acid. ##STR46##
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